molecular formula C21H32Cl2N4 B5015995 2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride

2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride

Cat. No.: B5015995
M. Wt: 411.4 g/mol
InChI Key: KDXZCJTYMYTGAZ-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Properties

IUPAC Name

2-tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4.2ClH/c1-21(2,3)19-16-25-18-11-6-5-10-17(18)22-20(25)24(19)15-9-14-23-12-7-4-8-13-23;;/h5-6,10-11,16H,4,7-9,12-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXZCJTYMYTGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCCN4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.

    Introduction of the tert-butyl group: This step usually involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the piperidinylpropyl group: This is often done through nucleophilic substitution reactions, where the piperidine derivative is introduced to the imidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate the desired reactions and minimize side products.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification steps: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: Where the compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Including alkyl halides, acyl chlorides, and other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in research to understand its effects on cellular processes and pathways.

    Industry: It is explored for its potential use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Such as 1,3-diazole and benzimidazole, which share the imidazole core structure.

    Piperidine derivatives: Compounds like piperidine and its substituted forms.

Uniqueness

2-Tert-butyl-3-(3-piperidin-1-ylpropyl)imidazo[1,2-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the piperidinylpropyl moiety enhances its stability and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

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